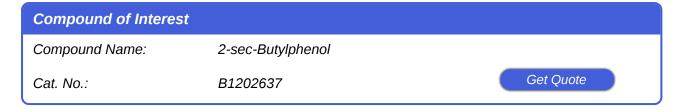


## An In-depth Technical Guide to the Thermodynamic Properties of 2-sec-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of **2-sec-Butylphenol**. Due to a scarcity of publicly available, experimentally determined thermodynamic data for this specific isomer, this guide also furnishes detailed experimental protocols for key techniques used to determine such properties for phenols and related organic compounds. This information is intended to support research, development, and modeling activities where the thermodynamic behavior of **2-sec-Butylphenol** is a critical parameter.

## **Physical and Thermodynamic Properties**

Quantitative data for **2-sec-Butylphenol** and its isomers are summarized in the tables below. While extensive thermodynamic data for **2-sec-Butylphenol** is not readily available in literature, the properties of its isomers, m-sec-butylphenol and p-sec-butylphenol, are included for comparative purposes where available.

Table 1: General and Physical Properties of **2-sec-Butylphenol** 



Property	Value	Source	
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O [1]		
Molecular Weight	150.22 g/mol [1]		
CAS Number	89-72-5 [1]		
Appearance	Colorless to pale yellow clear liquid		
Melting Point	12 °C (285.15 K)		
Boiling Point	226-228 °C (499.15-501.15 K) at 760 mmHg		
Density	0.982 g/mL at 25 °C		
Refractive Index (n20/D)	1.522		
Vapor Pressure	0.03 mmHg at 20 °C		
Flash Point	112 °C (233.6 °F) - closed cup		
Water Solubility	Insoluble (<0.1 g/100 mL at 20 °C) [2]		

Table 2: Comparative Thermodynamic Properties of sec-Butylphenol Isomers



Property	2-sec-Butylphenol	m-sec-Butylphenol	p-sec-Butylphenol
Standard Enthalpy of Formation (liquid)	Data not available	Data not available	Data not available
Standard Enthalpy of Formation (gas), ΔfH° (g)	Data not available	Data not available	-45.6 kcal/mol (-190.8 kJ/mol)[3]
Ideal Gas Heat Capacity (Cp)	Data not available	Available as a function of temperature[4]	Data not available
Enthalpy of Vaporization (ΔvapH)	Data not available	Available as a function of temperature[4]	Data not available
Standard Molar Entropy (S°)	Data not available	Data not available	Data not available

Note: The lack of comprehensive experimental data for **2-sec-butylphenol** highlights an area for future research.

# Experimental Protocols for Thermodynamic Property Determination

The following sections detail the methodologies for key experiments used to determine the thermodynamic properties of phenols and other organic compounds.

The standard enthalpy of formation ( $\Delta fH^{\circ}$ ) is a fundamental thermodynamic property. For organic compounds like **2-sec-butylphenol**, it is typically determined indirectly from the enthalpy of combustion ( $\Delta cH^{\circ}$ ) measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

Experimental Workflow:



Figure 1: Workflow for determining enthalpy of formation using combustion calorimetry.

#### Detailed Methodology:

- Sample Preparation: A pellet of known mass (typically 0.5-1.5 g) of high-purity **2-sec-butylphenol** is prepared. The pellet is placed in a crucible made of a material like platinum. A fuse wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample.
- Bomb Assembly: A small, known amount of distilled water (e.g., 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The crucible with the sample and fuse wire is placed inside the stainless steel bomb, and the bomb is sealed.
- Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a
  pressure of approximately 30 atm.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (calorimeter). A high-precision thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer) and a stirrer are also placed in the water.
- Thermal Equilibration: The water is stirred until a constant rate of temperature change is observed, allowing for the initial temperature to be accurately recorded.
- Ignition: The sample is ignited by passing an electric current through the fuse wire.
- Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis and Corrections: The raw temperature data is corrected for heat exchange
  with the surroundings to determine the adiabatic temperature rise (ΔT). Corrections are also
  made for the heat of combustion of the fuse wire and for the formation of any nitric acid from
  residual nitrogen in the bomb.
- Calculation of Enthalpy of Combustion: The heat of combustion at constant volume (ΔcU) is calculated using the total heat capacity of the calorimeter system (C\_cal), which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.



- $\circ$  q total = C cal \*  $\Delta$ T
- $\circ$   $\Delta cU = -q_{total}$  / moles of sample The enthalpy of combustion ( $\Delta cH^{\circ}$ ) is then calculated from  $\Delta cU$  using the change in the number of moles of gas ( $\Delta n_{gas}$ ) in the combustion reaction:
- ΔcH° = ΔcU + Δn gas \* RT
- Calculation of Enthalpy of Formation: The standard enthalpy of formation of 2-sec-butylphenol is calculated using Hess's Law, from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO<sub>2</sub> and H<sub>2</sub>O).

Adiabatic calorimetry is a precise method for measuring the heat capacity (Cp) of a substance as a function of temperature. These data can then be used to calculate the standard molar entropy (S°) and changes in enthalpy and Gibbs free energy.[5]

Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under conditions of no heat exchange with the surroundings (adiabatic conditions).

**Experimental Workflow:** 

Figure 2: Workflow for determining heat capacity and entropy using adiabatic calorimetry.

#### **Detailed Methodology:**

- Calorimeter and Sample Preparation: A precisely known mass of 2-sec-butylphenol is sealed in a sample container, which is then placed inside an adiabatic calorimeter. The calorimeter itself is situated within a series of concentric shields whose temperatures are controlled to match that of the calorimeter, thereby preventing heat loss.
- Initial Cooling: The sample is cooled to a very low temperature, often near absolute zero (e.g., using liquid helium).
- Incremental Heating: A known amount of electrical energy (heat) is supplied to the sample for a short period, causing its temperature to rise.

### Foundational & Exploratory





- Temperature Equilibration and Measurement: After each heating period, the system is allowed to reach thermal equilibrium, and the final temperature is precisely measured.
- Repetitive Measurements: This process of heating and temperature measurement is repeated in small increments over the entire desired temperature range.
- Data Analysis: The heat capacity at each temperature is calculated from the amount of heat added and the measured temperature rise.
- Entropy Calculation: The absolute entropy at a given temperature T is determined by integrating the heat capacity divided by the temperature from 0 K to T, and accounting for the entropy changes at any phase transitions (e.g., melting).

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature or time. It can be used to determine heat capacity, melting point, and enthalpy of fusion.[6][7]

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

#### **Detailed Methodology:**

- Sample Preparation: A small, accurately weighed sample of 2-sec-butylphenol (typically 5-10 mg) is placed in a small pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The
  instrument is programmed with a specific temperature profile, which typically involves a
  controlled heating rate (e.g., 10 °C/min).
- Measurement: As the temperature is increased, the DSC measures the differential heat flow to the sample and the reference.

#### Data Analysis:

 Heat Capacity: The heat capacity of the sample can be determined by comparing its heat flow curve to that of a standard material with a known heat capacity (e.g., sapphire).

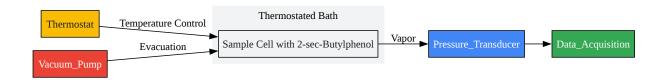


 Melting Point and Enthalpy of Fusion: When the sample melts, an endothermic peak is observed in the DSC thermogram. The onset temperature of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

The vapor pressure of a low-volatility liquid like **2-sec-butylphenol** can be measured using various techniques, such as the Knudsen effusion method or static/dynamic vapor pressure measurement systems.

Principle (Static Method): The sample is placed in a thermostated, evacuated container. The pressure of the vapor in equilibrium with the liquid is measured directly using a pressure transducer at different temperatures.

Experimental Setup Diagram:



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